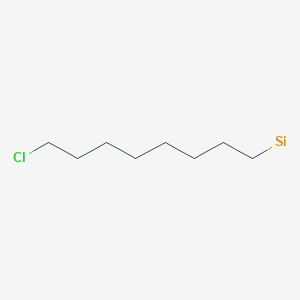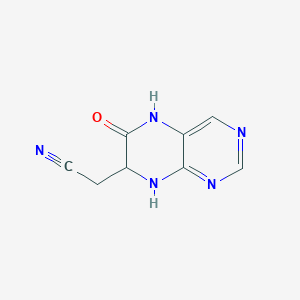
lithium;2-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-phenyl-1,3-dioxane is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions and a phenyl group attached to the second carbon. The presence of lithium in the compound suggests it may have unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of 1,3-dioxanes typically involves the acetalization of aldehydes or ketones with diols in the presence of acid catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of molecular sieves or orthoesters can help in the effective removal of water formed during the reaction .
Chemical Reactions Analysis
Types of Reactions
Lithium;2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Lithium;2-phenyl-1,3-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of lithium;2-phenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The lithium ion can form complexes with various substrates, influencing the stability and reactivity of the compound. The dioxane ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A five-membered ring analog of 1,3-dioxane with similar reactivity but different physical properties.
Tetrahydrofuran: A related compound with a five-membered ring containing one oxygen atom, used as a solvent and in polymer production.
Uniqueness
Lithium;2-phenyl-1,3-dioxane is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. The phenyl group also adds to its versatility in organic synthesis, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
110346-99-1 |
|---|---|
Molecular Formula |
C10H11LiO2 |
Molecular Weight |
170.2 g/mol |
IUPAC Name |
lithium;2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11O2.Li/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-2,5-6,10H,4,7-8H2;/q-1;+1 |
InChI Key |
MEVNKRZBACDWAJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1COC(OC1)C2=CC=C[C-]=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


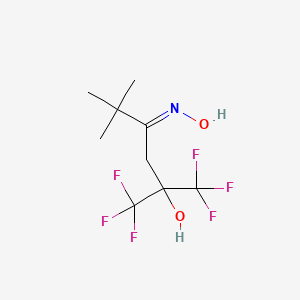
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
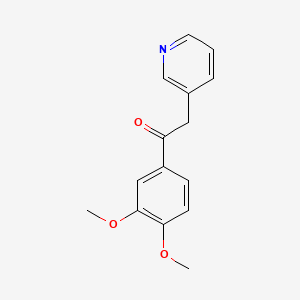
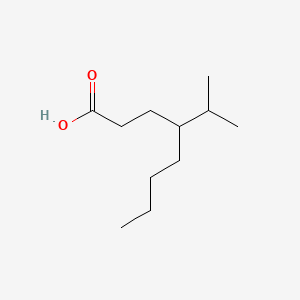
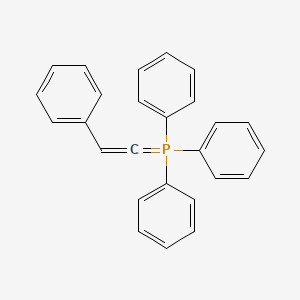
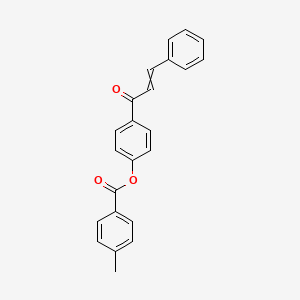
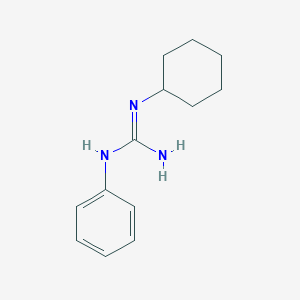
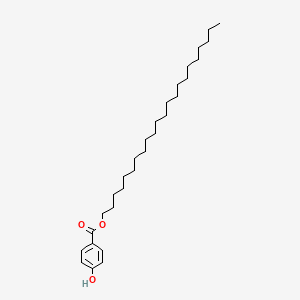
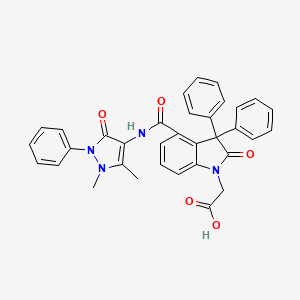
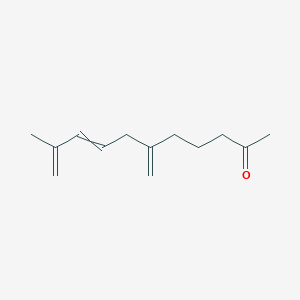
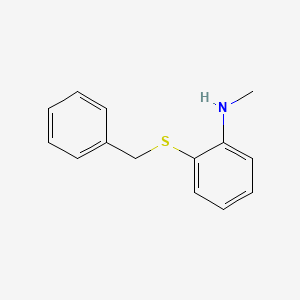
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
